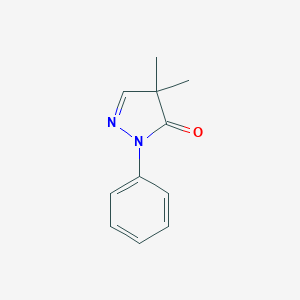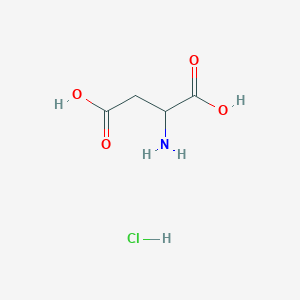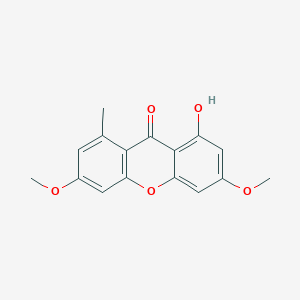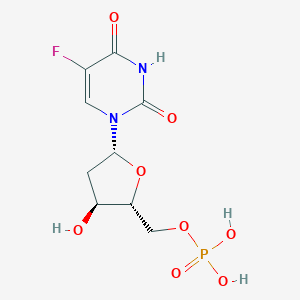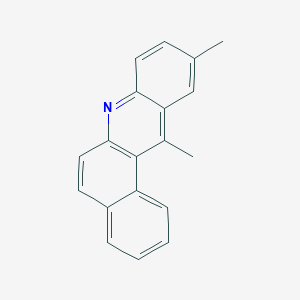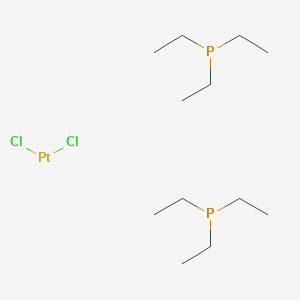
2,3-Dihydro-2-phenyl-4(1H)-chinolinon
Übersicht
Beschreibung
2,3-Dihydro-2-phenyl-4(1H)-quinolinone is a compound structurally related to quinolinone derivatives, which are known for their broad spectrum of biological activities. These compounds have been the subject of various studies due to their potential as therapeutic agents in the treatment of diseases such as cancer and Parkinson's disease 10.
Synthesis Analysis
The synthesis of quinolinone derivatives has been explored through various methods. One approach involves the one-pot synthesis of quinazolinones from anthranilamides and aldehydes, using p-toluenesulfonic acid catalyzed cyclocondensation followed by oxidative dehydrogenation . Another method includes the synthesis of 3,4-dihydro-2(1H)-quinolinone derivatives from aniline and 3-chloropropionylchloride through condensation and cyclization . Additionally, 3-(thiophenoxy/phenoxy)-4-phenyl-1,2-dihydro-2-quinolinones have been synthesized from 2-aminobenzophenone under basic conditions .
Molecular Structure Analysis
The molecular structure and properties of quinolinone derivatives have been studied using various spectroscopic techniques and quantum chemical calculations. For instance, spectral analysis (FT-IR, 1H NMR, 13C NMR, and UV-visible) and quantum chemical studies have been conducted to understand the molecular geometry, natural bond orbital (NBO), nonlinear optical (NLO) behavior, chemical reactivity, and thermodynamic properties of these compounds .
Chemical Reactions Analysis
Quinolinone derivatives exhibit a range of chemical reactivities, which can be exploited for their biological activities. For example, 3,4-dihydro-2(1H)-quinolinone derivatives have been evaluated as inhibitors of monoamine oxidase (MAO), with certain derivatives showing potent and selective inhibition of the MAO-B isoform, which is relevant for the therapy of Parkinson's disease . The local reactivity descriptors from quantum chemical studies also indicate reactive sites for nucleophilic attack within the quinolinone framework .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinolinone derivatives are closely related to their biological activities. The presence of a quinolinone moiety in compounds like norfloxacin and ciprofloxacin underlines the importance of this scaffold in medicinal chemistry. The introduction of various substituents can significantly enhance the in vivo activity of these compounds . The thermodynamic properties and the nonlinear optical behavior of these compounds have also been characterized, indicating potential applications beyond pharmaceuticals .
Wissenschaftliche Forschungsanwendungen
Synthese von Isoindolochinolin-Derivaten
Die Verbindung wird bei der Synthese von Isoindolochinolin-Derivaten verwendet. Diese Derivate werden durch eine Claisen-Schmidt-Kondensationsreaktion synthetisiert . Die vorgeschlagene neuartige Syntheseroute könnte für die Generierung neuer Verbindungen genutzt werden, die zum Isoindolochinolin-Gerüst gehören .
Synthese von 2,3-Dihydro-1H-Isoindol-1-on-Derivaten
2,3-Dihydro-2-phenyl-4(1H)-chinolinon wird als Zwischenprodukt bei der Synthese von 2,3-Dihydro-1H-isoindol-1-on-Derivaten verwendet . Diese Derivate sind einzigartige Moleküle mit potenziellen Anwendungen in verschiedenen Bereichen .
Antioxidative Eigenschaften
Einige Derivate der Verbindung wurden auf ihre antioxidativen Eigenschaften hin untersucht . Dies macht sie potenziell nützlich für die Entwicklung von Behandlungen für Krankheiten, die durch oxidativen Stress verursacht werden .
Anti-HIV-Eigenschaften
Bestimmte Derivate von this compound wurden auf ihre Anti-HIV-Eigenschaften hin untersucht . Dies deutet auf potenzielle Anwendungen bei der Entwicklung von antiretroviralen Therapien hin .
Antifungal-Eigenschaften
Einige Derivate der Verbindung wurden auf ihre antifungalen Eigenschaften hin untersucht . Dies deutet auf potenzielle Anwendungen bei der Entwicklung von antifungalen Behandlungen hin
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-phenyl-2,3-dihydro-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO/c17-15-10-14(11-6-2-1-3-7-11)16-13-9-5-4-8-12(13)15/h1-9,14,16H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUCZUBFZQVSURB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=CC=CC=C2C1=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301317867 | |
| Record name | Azaflavanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301317867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16619-14-0 | |
| Record name | Azaflavanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16619-14-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Azaflavanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301317867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the recent advancements in the synthesis of 2-Phenyl-2,3-dihydroquinolin-4(1H)-one?
A: A novel synthetic route for 3-(hydroxymethyl)-2-phenyl-2,3 dihydroquinolin-4(1H)-one derivatives has been developed. [] This approach employs a one-pot Claisen ester condensation followed by intramolecular cyclization under solvent-free conditions using sodium hydride as a base. [] This method offers advantages in terms of efficiency and environmental friendliness compared to previously reported multi-step procedures.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




